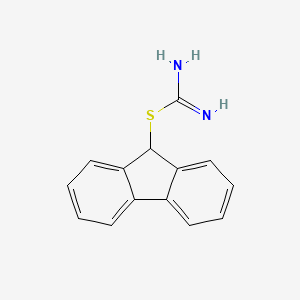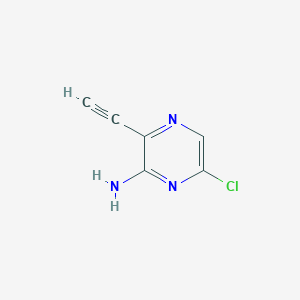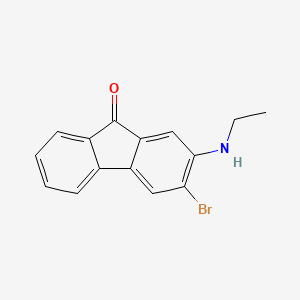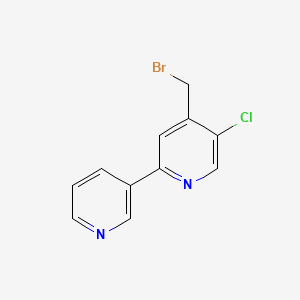
(R)-1-(6-Bromopyridin-2-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(6-Bromopyridin-2-yl)propan-1-amine is a chiral amine compound that features a bromopyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Bromopyridin-2-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-bromopyridine-2-carboxaldehyde.
Reductive Amination: The aldehyde group is subjected to reductive amination using ®-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Purification: The resulting product is purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-1-(6-Bromopyridin-2-yl)propan-1-amine may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and scalability.
化学反応の分析
Types of Reactions
®-1-(6-Bromopyridin-2-yl)propan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to form secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium tert-butoxide, and palladium catalysts.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Formation of azides, ethers, or other substituted derivatives.
Oxidation Products: Formation of imines, nitriles, or oximes.
Reduction Products: Formation of secondary or tertiary amines.
科学的研究の応用
®-1-(6-Bromopyridin-2-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of ®-1-(6-Bromopyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: It can bind to receptors or enzymes, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to neurotransmission or metabolic processes.
類似化合物との比較
Similar Compounds
(S)-1-(6-Bromopyridin-2-yl)propan-1-amine: The enantiomer of the compound, which may have different biological activities.
6-Bromopyridin-2-ylmethanamine: A structurally similar compound with a different substitution pattern.
2-Bromopyridine: A simpler analog that lacks the propan-1-amine moiety.
Uniqueness
®-1-(6-Bromopyridin-2-yl)propan-1-amine is unique due to its chiral nature and the presence of both a bromopyridine and an amine group, which confer specific reactivity and biological activity.
特性
分子式 |
C8H11BrN2 |
|---|---|
分子量 |
215.09 g/mol |
IUPAC名 |
(1R)-1-(6-bromopyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H11BrN2/c1-2-6(10)7-4-3-5-8(9)11-7/h3-6H,2,10H2,1H3/t6-/m1/s1 |
InChIキー |
YIGYLEOPRNZMCB-ZCFIWIBFSA-N |
異性体SMILES |
CC[C@H](C1=NC(=CC=C1)Br)N |
正規SMILES |
CCC(C1=NC(=CC=C1)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(3S,5R)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one](/img/structure/B13140380.png)

![5-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13140394.png)

![Butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo-](/img/structure/B13140398.png)
